molecular formula C18H14N2O5 B5232055 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone

1-(4-morpholinyl)-4-nitroanthra-9,10-quinone

Cat. No. B5232055
M. Wt: 338.3 g/mol
InChI Key: ATFCRMQFDUKQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-morpholinyl)-4-nitroanthra-9,10-quinone, also known as NMAQ, is a synthetic compound that has gained attention in scientific research due to its unique properties. NMAQ belongs to the family of nitroaromatic compounds, which have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. In

Mechanism of Action

The mechanism of action of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone involves the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This can lead to the activation of various signaling pathways that ultimately result in cell death. 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been shown to induce oxidative stress and DNA damage in various cell types, including cancer cells. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is its ability to selectively induce cell death in cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is also known to be highly toxic and can cause damage to healthy tissues if not used appropriately. In addition, the synthesis and purification of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be challenging, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone. One area of interest is the development of more efficient and cost-effective synthesis methods for 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone and its derivatives. Another direction is the optimization of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone-based photodynamic therapy for cancer treatment. In addition, further studies are needed to elucidate the mechanism of action of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone and its potential applications in other fields such as material science and agriculture.
Conclusion:
In conclusion, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer therapy, photodynamic therapy, and material science. While 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has its advantages, such as selective cytotoxicity towards cancer cells, it also has limitations such as high toxicity and challenging synthesis and purification methods. Future research on 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone should focus on developing more efficient synthesis methods and optimizing its therapeutic applications.

Synthesis Methods

1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be synthesized through a multi-step process, starting with the reaction of 1,4-diaminoanthraquinone with nitric acid to form 1,4-dinitroanthraquinone. The resulting compound is then reacted with morpholine to obtain 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone. The purity and yield of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been studied for its potential applications in various fields such as cancer research, photodynamic therapy, and material science. In cancer research, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has shown promising results in inducing apoptosis or programmed cell death in cancer cells. In photodynamic therapy, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be used as a photosensitizer to generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In material science, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been used as a building block for the synthesis of organic materials with unique electronic and optical properties.

properties

IUPAC Name

1-morpholin-4-yl-4-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-17-11-3-1-2-4-12(11)18(22)16-14(20(23)24)6-5-13(15(16)17)19-7-9-25-10-8-19/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFCRMQFDUKQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione

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